molecular formula C10H16O4 B1360279 Dimethyl cyclohexane-1,3-dicarboxylate CAS No. 6998-82-9

Dimethyl cyclohexane-1,3-dicarboxylate

Cat. No. B1360279
CAS RN: 6998-82-9
M. Wt: 200.23 g/mol
InChI Key: BZUOYGUOKMUSPA-UHFFFAOYSA-N
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Description

Dimethyl cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16O4 . It is a colorless to yellow liquid and has a molecular weight of 200.23 .


Molecular Structure Analysis

The InChI code for Dimethyl cyclohexane-1,3-dicarboxylate is 1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Dimethyl cyclohexane-1,3-dicarboxylate has a molecular weight of 200.23 . It is a colorless to yellow liquid and is stored at room temperature .

Scientific Research Applications

Catalyst in Hydrogenation

Dimethyl cyclohexane-1,3-dicarboxylate plays a role in the hydrogenation process. A study demonstrated its application in gas-phase hydrogenation to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor, achieving a 100% conversion with 99.8% selectivity (Zhang, Fan, & Li, 2013).

Methylation Agent

This compound is used in the methylation of alcohols, phenols, and carboxylic acids, where it acts in combination with dimethyl sulfate and alumina to yield high selectivity of the corresponding monomethyl ethers and esters (Ogawa et al., 1986).

Study of Conformational Effects in Gas-Phase Cations

Research has also been conducted on the conformational effects in gas-phase cations of dimethyl cyclohexane-1,3-dicarboxylate derivatives. The studies indicate interactions between adjacent ester groups, facilitating the stability and elimination processes in the ions (Etinger, Idina, & Mandelbaum, 1993).

Structural Mimic in Biochemistry

It has been used as a structural mimic in biochemistry. For example, a study created a mimic of α(1,2)mannobioside using Dimethyl cyclohexane-1,3-dicarboxylate, which showed significant stability against mannosidase, a feature useful in pharmaceutical development (Mari et al., 2004).

Material in Organic Synthesis

The compound is also instrumental in organic synthesis. For instance, its reaction with a catalytic amount of Ph3SnH in benzene yields another compound, dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate, demonstrating its versatility in organic transformations (Miura, Fugami, Oshima, & Utimoto, 1988).

Safety And Hazards

Dimethyl cyclohexane-1,3-dicarboxylate is classified as a hazardous substance. It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

dimethyl cyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUOYGUOKMUSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905266
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclohexane-1,3-dicarboxylate

CAS RN

6998-82-9, 10021-92-8
Record name cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Cyclohexanedicarboxylic acid (45.0 g, 261.4 mmol) was dissolved in methanol (250 mL). Chlorotrimethylsilane (10.00 mL, 78.79 mmol) was added and the reaction was stirred at room temperature for 4 days. The reaction was checked by LC-MS with the product mass [M+H]+ 201 seen. The mixture was concentrated under reduced pressure. The resulting residue was diluted with dichloromethane (200 mL). The organic layer was then washed with saturated. NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a slightly viscous, clear and colorless oil. The oil was redissolved in anhydrous THF and concentrated to yield 49.5 g (95%) of cyclohexane-1,3-dicarboxylic acid dimethyl ester, which was used in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BJ Armitage, GW Kenner, MJT Robinson - Tetrahedron, 1964 - Elsevier
Conformational equilibria in methyl-, ethyl-, isopropyl-, methoxycarbonyl-, and carboxy-cyclohexane and several cis-1,3-di-substituted cyclohexanes, and the chair-boat equilibrium in …
Number of citations: 45 www.sciencedirect.com
C Monahan - Chemical Communications, 1998 - pubs.rsc.org
The excimer/monomer fluorescence ratio for a pyrene functionalized cis-cyclohexane-1,3-dicarboxylate decreases upon titration with divalent and monovalent metal cations, as well as …
Number of citations: 15 pubs.rsc.org
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 33 www.publish.csiro.au
K MATOBA, M TACHI, T ITOOKA… - Chemical and …, 1986 - jstage.jst.go.jp
The treatment of succinic acid with lauroyl or stearoyl chloride gave the five-membered β-diketone (II) substituted with a long chain at the α-position, together with a trimer (III) of the acyl …
Number of citations: 7 www.jstage.jst.go.jp
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org
DW Liang - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
[2.2]-para-, meta-, and ortho-Cyclophanes containing a 1,3-cyclohexane ring bridged with two carbons were prepared through a coupling reaction to form dithiacyclophane, followed by …
Number of citations: 6 pubs.rsc.org
HC KLUENDER - 1971 - search.proquest.com
DL-HEDYCARYOL DL-HEDYCARYOL Full Text 71-21,913 KLUENDER, Harold Clinton, 1944-dl-HEDYCARYOL. Wesleyan University, Ph.D., 1971 Chemistry, organic University …
Number of citations: 2 search.proquest.com
EW Della, GM Elsey - Australian journal of chemistry, 1995 - CSIRO Publishing
The synthesis of a range of 5-substituted bicyclo [3.1.1] heptyl bromides for solvolytic studies is described. It is found that the substituent has a profound effect on the rate of solvolysis of …
Number of citations: 8 www.publish.csiro.au
N Frank - 2022 - ora.ox.ac.uk
In this thesis, the question about reactivity and character of a higher propellane, [3.1.1]Propellane (TCHep), is posed which was so far only synthesised on milligram scale. Chapter 1 …
Number of citations: 2 ora.ox.ac.uk
DS Shobe - 1994 - search.proquest.com
3-Substituted cyclobutyl and cyclopropylcarbinyl cations were studied at the MP2/6-31G* theoretical level. These ions show unusually large substituent effects. From geometric and …
Number of citations: 2 search.proquest.com

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